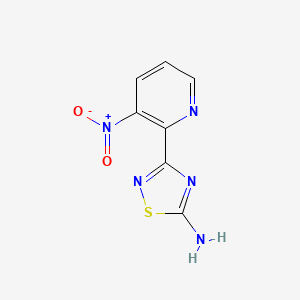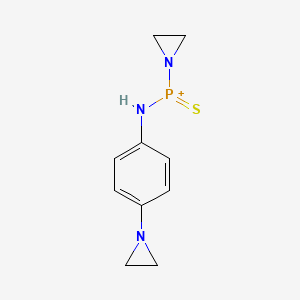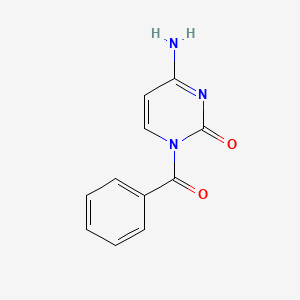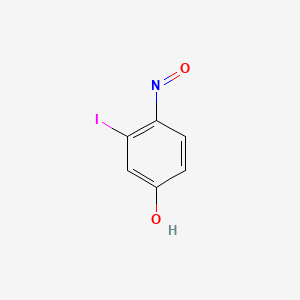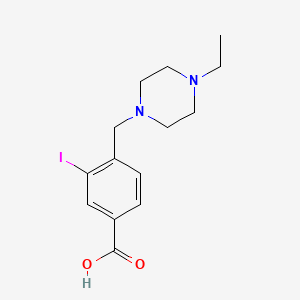
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylpiperazine moiety attached to a benzoic acid structure, with an iodine atom at the 3-position of the benzene ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The ethylpiperazine moiety can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Iodine Atom: The iodination of the benzoic acid structure can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the ethylpiperazine moiety with the iodinated benzoic acid structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct pharmacological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
1131614-98-6 |
|---|---|
Molekularformel |
C14H19IN2O2 |
Molekulargewicht |
374.22 g/mol |
IUPAC-Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-iodobenzoic acid |
InChI |
InChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
PWKDIXNXVGYHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
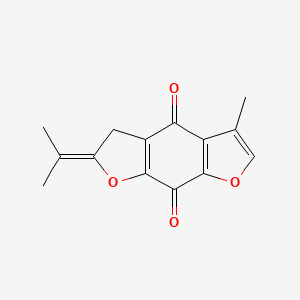
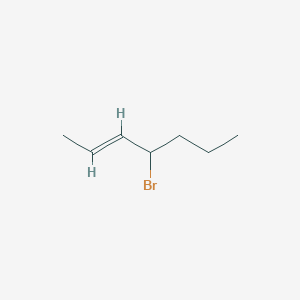
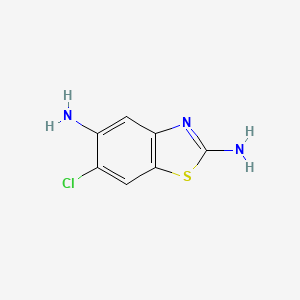

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
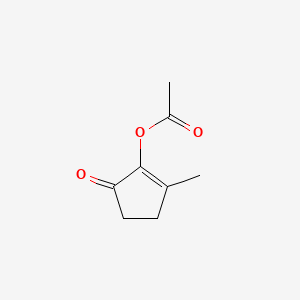
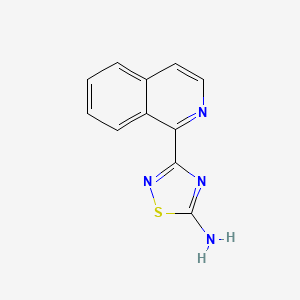
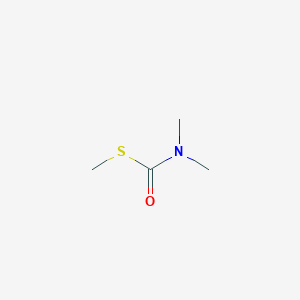
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
